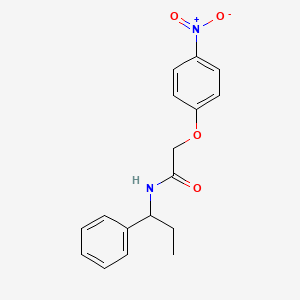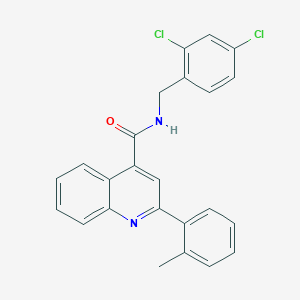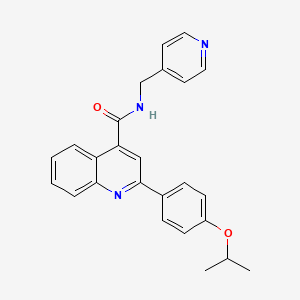
2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
説明
2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as IQ-1, is a synthetic compound that has gained attention in the scientific community due to its potential use as a research tool. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying cellular processes and signaling pathways.
作用機序
2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide works by binding to the N-terminal domain of β-catenin, preventing its interaction with other proteins and inhibiting its transcriptional activity. This leads to a decrease in the expression of genes that are involved in cell proliferation and survival, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its role in cancer research, 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to have a variety of other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3β, which is involved in the regulation of glucose metabolism and insulin signaling. 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to infection or injury.
実験室実験の利点と制限
One of the main advantages of using 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide in lab experiments is its specificity for β-catenin. This allows researchers to selectively target this protein and study its role in various cellular processes. However, one limitation of 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is its relatively low potency compared to other β-catenin inhibitors. This can make it more difficult to achieve the desired level of inhibition in some experiments.
将来の方向性
There are several potential future directions for research involving 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. One area of interest is the development of more potent β-catenin inhibitors that can be used in clinical settings. Additionally, 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide could be used to study the role of β-catenin in other disease processes, such as fibrosis and neurodegeneration. Finally, 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide could be used in combination with other drugs to enhance its therapeutic effects and reduce the potential for side effects.
科学的研究の応用
2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been used in a variety of scientific studies, particularly in the field of cancer research. It has been shown to inhibit the activity of a protein called β-catenin, which is involved in the development and progression of many types of cancer. Additionally, 2-(4-isopropoxyphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been used to study the role of β-catenin in stem cell differentiation and tissue regeneration.
特性
IUPAC Name |
2-(4-propan-2-yloxyphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-17(2)30-20-9-7-19(8-10-20)24-15-22(21-5-3-4-6-23(21)28-24)25(29)27-16-18-11-13-26-14-12-18/h3-15,17H,16H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOPOBWPGCHZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide](/img/structure/B4278433.png)
![ethyl 4-(2-furyl)-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4278441.png)
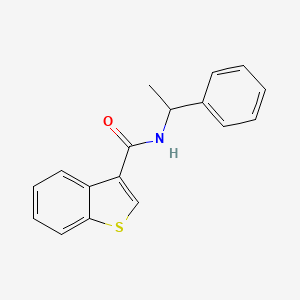
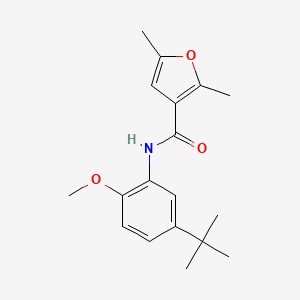
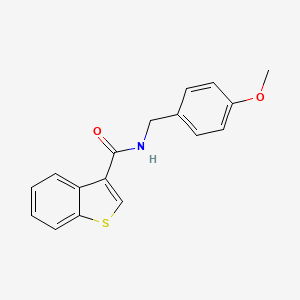
![ethyl 5-isopropyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278468.png)
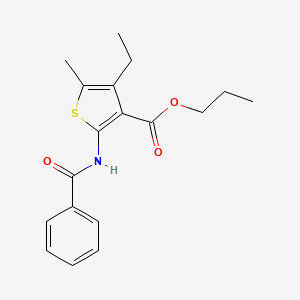
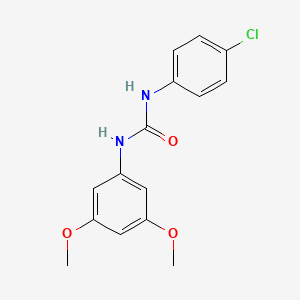
![2-methyl-N-(4-{N-[(4-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B4278477.png)
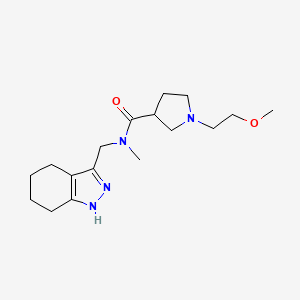

![methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4278498.png)
